molecular formula C9H6N4O3 B13131040 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one CAS No. 61709-08-8

6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13131040
CAS No.: 61709-08-8
M. Wt: 218.17 g/mol
InChI Key: KXEVKDAOARNPGW-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of a nitrophenyl group at the 6-position of the triazine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one typically involves the nucleophilic substitution reaction of 4-nitrophenylamine with cyanuric chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired triazine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, where nucleophiles such as amines or thiols replace the nitrophenyl group.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, where the nitrophenyl group is oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols, bases like triethylamine, and solvents like THF or dichloromethane.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazine derivatives.

    Reduction: Formation of 6-(4-aminophenyl)-1,3,5-triazin-2(1H)-one.

    Oxidation: Formation of nitroso or nitro derivatives of the triazine compound.

Scientific Research Applications

6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex triazine derivatives and as a reagent in various organic transformations.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. For example, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylchloroformate: A compound with similar nitrophenyl functionality but different reactivity and applications.

    2-(4-Nitrophenyl)-1,3,5-triazine: A triazine derivative with a similar structure but different substitution pattern.

    4-Nitrophenylamine: A precursor in the synthesis of 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one with similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both nitrophenyl and triazine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

61709-08-8

Molecular Formula

C9H6N4O3

Molecular Weight

218.17 g/mol

IUPAC Name

6-(4-nitrophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H6N4O3/c14-9-11-5-10-8(12-9)6-1-3-7(4-2-6)13(15)16/h1-5H,(H,10,11,12,14)

InChI Key

KXEVKDAOARNPGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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